Cas no 872855-45-3 (N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

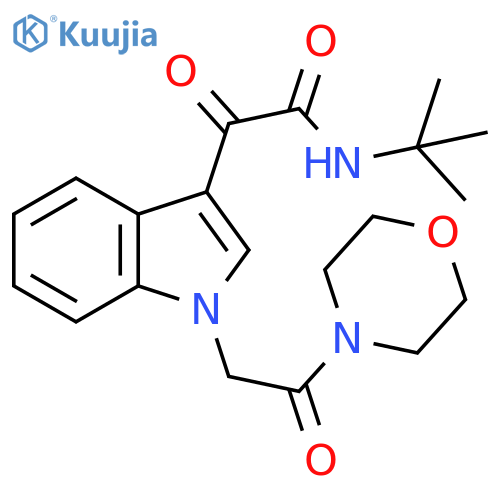

872855-45-3 structure

商品名:N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide

CAS番号:872855-45-3

MF:C20H25N3O4

メガワット:371.430205106735

CID:6467288

N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 化学的及び物理的性質

名前と識別子

-

- N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide

- 1H-Indole-3-acetamide, N-(1,1-dimethylethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-α-oxo-

-

- インチ: 1S/C20H25N3O4/c1-20(2,3)21-19(26)18(25)15-12-23(16-7-5-4-6-14(15)16)13-17(24)22-8-10-27-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,21,26)

- InChIKey: WMJCRIIPYIUGMN-UHFFFAOYSA-N

- ほほえんだ: N1(CC(N2CCOCC2)=O)C2=C(C=CC=C2)C(C(=O)C(NC(C)(C)C)=O)=C1

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.06±0.46(Predicted)

N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2001-0464-40mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-20μmol |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-5μmol |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-10μmol |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-3mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-15mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-25mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-1mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-50mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2001-0464-2mg |

N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |

872855-45-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

872855-45-3 (N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬